A Comprehensive Technical Guide to 2-Bromoquinoline-4-carbonitrile: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-Bromoquinoline-4-carbonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth exploration of 2-Bromoquinoline-4-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will dissect its core physicochemical properties, including its precise molecular weight, and delve into the strategic considerations for its synthesis and purification. The guide will further illuminate the compound's reactivity, focusing on the orthogonal reactivity of its bromo and cyano functionalities, which makes it a versatile scaffold for generating diverse molecular architectures. Particular emphasis is placed on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and spectroscopic characterization are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Core Molecular and Physicochemical Properties
2-Bromoquinoline-4-carbonitrile is a bifunctional molecule featuring a quinoline core, a synthetically versatile bromine atom at the 2-position, and a reactive carbonitrile group at the 4-position. This unique arrangement of functional groups makes it a highly valuable intermediate for chemical synthesis.
The molecular formula of 2-Bromoquinoline-4-carbonitrile is C₁₀H₅BrN₂. Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization by mass spectrometry. The calculated molecular weight is approximately 233.06 g/mol .[1]
Table 1: Physicochemical Properties of 2-Bromoquinoline-4-carbonitrile
| Property | Value | Source |
| Molecular Weight | 233.064 g/mol | [1][2] |
| Molecular Formula | C₁₀H₅BrN₂ | [1][2] |
| CAS Number | 95104-24-8 | |
| InChI Key | WBJXNFJBFBJGHO-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N | [2] |
| Appearance | (Predicted) Off-white to yellow solid | |
| Purity | Typically >97% | [3] |
Strategic Synthesis of the Quinoline Scaffold
A common strategy involves the initial synthesis of a precursor like 2-hydroxyquinoline-4-carbonitrile or a related quinoline-4-carboxylic acid, followed by bromination. The Pfitzinger and Doebner reactions are classical methods for constructing the quinoline-4-carboxylic acid backbone.[2][4][5] A more modern approach might involve a cascade cyclization of ortho-propynol phenyl azides to generate a 4-bromoquinoline core directly.[6]
A plausible synthetic pathway could start from 4-hydroxyquinoline. The hydroxyl group can be converted to a bromine using a strong brominating agent like phosphorus oxybromide (POBr₃), a common method for synthesizing bromoquinolines from their hydroxy counterparts.[7] The cyanation step to introduce the carbonitrile group at the 4-position would likely proceed via a nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction on a suitable precursor.
Caption: Plausible synthetic pathway for 2-Bromoquinoline-4-carbonitrile.
Spectroscopic Characterization
Confirming the identity and purity of 2-Bromoquinoline-4-carbonitrile is achieved through a combination of spectroscopic techniques. While a specific spectrum is not publicly available, the expected data can be reliably predicted based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-Bromoquinoline-4-carbonitrile
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on the quinoline ring system are in the characteristic aromatic region. |
| ¹³C NMR | Quinoline Carbons | δ 120 - 150 ppm | Aromatic carbons of the quinoline core. |
| Cyano Carbon (-C≡N) | δ 115 - 120 ppm | The carbon of the nitrile group is typically found in this region. | |
| C-Br Carbon | δ ~140-145 ppm | The carbon atom attached to the bromine is deshielded. | |
| IR Spectroscopy | Nitrile Stretch (-C≡N) | 2220 - 2240 cm⁻¹ | A sharp, medium-intensity peak characteristic of the nitrile functional group. |
| Aromatic C=C and C=N | 1500 - 1600 cm⁻¹ | Multiple bands corresponding to the stretching vibrations within the aromatic quinoline ring. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 232/234 | A characteristic isotopic pattern for a monobrominated compound (¹⁹Br/⁸¹Br ratio is ~1:1). |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromoquinoline-4-carbonitrile lies in the orthogonal reactivity of its two primary functional groups. The C2-bromo and C4-nitrile positions can be selectively addressed, allowing for a stepwise and controlled elaboration of the molecular scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[8][9] 2-Bromoquinoline-4-carbonitrile can be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to generate 2-aryl- or 2-vinylquinoline-4-carbonitriles.[8][10]
The catalytic cycle for the Suzuki coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.[9][10]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[10][11]
-
Reductive Elimination: The two organic fragments are coupled, regenerating the palladium(0) catalyst.[10]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Transformations of the Carbonitrile Group
The carbonitrile group at the C4 position is a versatile functional handle that can be converted into several other important functionalities:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-bromoquinoline-4-carboxylic acid) or an amide, respectively.[12]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating procedure for the coupling of 2-Bromoquinoline-4-carbonitrile with phenylboronic acid.
Materials:
-
2-Bromoquinoline-4-carbonitrile (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
Triphenylphosphine (0.08 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromoquinoline-4-carbonitrile (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol) in a small amount of the reaction solvent and add it to the main reaction flask.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-phenylquinoline-4-carbonitrile.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromoquinoline-4-carbonitrile is not widely available, data from related bromoquinoline compounds suggest appropriate precautions should be taken.[13]
-
Hazard Statements: Likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15][16][17]
-
Handling: Handle in accordance with good industrial hygiene and safety procedures.[15] Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Compatible protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.
Conclusion
2-Bromoquinoline-4-carbonitrile, with a molecular weight of approximately 233.06 g/mol , is a strategically important synthetic intermediate. Its value is derived from the presence of two orthogonally reactive sites: a C2-bromo group amenable to palladium-catalyzed cross-coupling reactions and a versatile C4-carbonitrile group that can be transformed into a variety of other functionalities. This guide has provided a comprehensive overview of its properties, synthetic considerations, reactivity, and safe handling, offering a solid foundation for its application in advanced chemical synthesis and drug discovery programs.
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